![molecular formula C19H18ClN3O2S3 B12021702 N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12021702.png)
N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (CAS: 573943-43-8) is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core. The structure includes two sulfanyl (-S-) linkages: one connecting the thiadiazole ring to a 4-methoxybenzyl group and another bridging the thiadiazole to an acetamide moiety substituted with a 3-chloro-4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of its use.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. The presence of the chloro and methoxy groups contributes to its pharmacological profile.
Antimicrobial Activity
- General Findings : Compounds containing the 1,3,4-thiadiazole ring have been reported to exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of thiadiazoles have shown effectiveness against Staphylococcus aureus, Escherichia coli, and other pathogens .
- Specific Studies : In one study, several thiadiazole derivatives were synthesized and tested for antimicrobial activity. Notably, compounds with specific substitutions (e.g., 4-chloro or 4-methyl) demonstrated enhanced activity against gram-positive bacteria .
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
Thiadiazole Derivative A | S. aureus | 32 |
Thiadiazole Derivative B | E. coli | 64 |
Thiadiazole Derivative C | Bacillus cereus | 16 |
Anticancer Activity
- Mechanism of Action : The anticancer potential of this compound may be attributed to its ability to induce apoptosis in cancer cells. Research has indicated that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines .
- Case Studies : In a screening study involving multicellular spheroids, certain thiadiazole derivatives exhibited significant cytotoxic effects on cancer cells at low concentrations . The compound's mechanism likely involves the disruption of cellular signaling pathways critical for cancer cell survival.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 8 |
A549 (Lung Cancer) | 12 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural variations and reported activities of the target compound and its analogs:
Key Structural Variations and Implications
- Replacement with 2-chloro-5-trifluoromethylphenyl (CAS: 573943-16-5) introduces a strong electron-withdrawing group (CF₃), which may enhance metabolic stability but reduce solubility . Mesityl groups (CAS: 499101-97-2) increase steric hindrance, possibly reducing off-target interactions .
Core Heterocycle :
- Thiadiazole (in target) vs. oxadiazole (in derivatives): Thiadiazoles generally exhibit higher electronegativity, influencing redox properties and hydrogen-bonding capacity .
Properties
Molecular Formula |
C19H18ClN3O2S3 |
---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2S3/c1-12-3-6-14(9-16(12)20)21-17(24)11-27-19-23-22-18(28-19)26-10-13-4-7-15(25-2)8-5-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
OFPMDSIQVRTEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.